2-Chloro-6-fluoroquinoline-3-carbonitrile
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Overview
Description
2-Chloro-6-fluoroquinoline-3-carbonitrile is a heterocyclic compound with the molecular formula C10H4ClFN2 . It is an important intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and fine chemicals.
Molecular Structure Analysis
The molecular structure of 2-Chloro-6-fluoroquinoline-3-carbonitrile is represented by the InChI code1S/C10H4ClFN2/c11-10-7 (5-13)3-6-4-8 (12)1-2-9 (6)14-10/h1-4H
. This indicates that the molecule consists of a quinoline ring with chlorine (Cl), fluorine (F), and a carbonitrile group (C#N) attached at the 2nd, 6th, and 3rd positions respectively. Physical And Chemical Properties Analysis
The molecular weight of 2-Chloro-6-fluoroquinoline-3-carbonitrile is 206.61 . Unfortunately, other physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the search results.Scientific Research Applications
Synthesis and Chemical Reactions:
- Chloroquinoline-3-carbonitrile derivatives, including 2-Chloro-6-fluoroquinoline-3-carbonitrile, have been synthesized and applied in various chemical reactions, playing a significant role in the production of biologically active compounds (Mekheimer et al., 2019).
Biological Evaluation as Antimicrobial Agents:
- 2-Chloro-6-fluoroquinoline-3-carbonitrile derivatives have shown antimicrobial activity against a range of bacterial and fungal species, indicating their potential in developing new antimicrobial agents (Shah & Raj, 2015).
Antitumor Activities:
- Certain derivatives of 2-Chloro-6-fluoroquinoline-3-carbonitrile exhibited antitumor activities against various human tumor cell lines, suggesting their potential in cancer treatment (El-Agrody et al., 2012).
Charge Transport Properties:
- Derivatives of 2-Chloro-6-fluoroquinoline-3-carbonitrile have been studied for their optoelectronic, nonlinear, and charge transport properties, indicating their potential use in electronic and optoelectronic devices (Irfan et al., 2020).
Inhibitors of Tumor Progression:
- Certain 2-Chloro-6-fluoroquinoline-3-carbonitrile derivatives have been identified as inhibitors of tumor progression loci-2 (Tpl2) kinase, with potential application in treating inflammatory diseases (Green et al., 2007).
In Vitro Cytotoxicity Studies:
- Some derivatives of 2-Chloro-6-fluoroquinoline-3-carbonitrile have shown cytotoxicity against different cancer cell lines, contributing to research in cancer therapeutics (Mansour et al., 2013).
Safety And Hazards
According to the safety information available, 2-Chloro-6-fluoroquinoline-3-carbonitrile is classified as Acute Tox. 4 Oral - Eye Dam. 1 . This indicates that it is harmful if swallowed and causes serious eye damage. Therefore, appropriate safety measures should be taken while handling this compound.
Relevant Papers The search results did not provide specific peer-reviewed papers related to 2-Chloro-6-fluoroquinoline-3-carbonitrile . For more detailed information, it would be beneficial to conduct a thorough literature search in scientific databases.
properties
IUPAC Name |
2-chloro-6-fluoroquinoline-3-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClFN2/c11-10-7(5-13)3-6-4-8(12)1-2-9(6)14-10/h1-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSHKNDTEAQJEZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1F)C#N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588996 |
Source
|
Record name | 2-Chloro-6-fluoroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-fluoroquinoline-3-carbonitrile | |
CAS RN |
948291-71-2 |
Source
|
Record name | 2-Chloro-6-fluoroquinoline-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 948291-71-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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